molecular formula C12H14ClNO B1324585 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine hydrochloride CAS No. 854395-96-3

6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine hydrochloride

Cat. No. B1324585
CAS RN: 854395-96-3
M. Wt: 223.7 g/mol
InChI Key: KZFHXJPWUVWYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine hydrochloride is a chemical compound with the molecular formula C12H14ClNO . It is used in scientific research due to its unique structure, which allows for diverse applications such as drug development, organic synthesis, and material science investigations.


Molecular Structure Analysis

The molecular structure of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine hydrochloride consists of 12 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The average mass is 187.238 Da and the monoisotopic mass is 187.099716 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine hydrochloride include a molecular weight of 187.24 . More specific properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Synthesis and Bio-Evaluation Applications

Synthesis, Molecular Modeling and Bio-Evaluation of Cycloalkyl Fused 2-Aminopyrimidines This research developed an efficient synthesis of a series of compounds, including 8-(arylidene)-4-(aryl)-5,6,7,8-tetrahydro-quinazolin-2-ylamines and 9-(arylidene)-4-(aryl)-6,7,8,9-tetrahydro-5H-cycloheptapyrimidin-2-ylamines. These compounds were evaluated against Mycobacterium tuberculosis and enzymes such as α-glucosidase and glycogen phosphorylase. Some compounds showed significant in vitro activity with minimal inhibitory concentrations up to 3.12 μg/mL against M. tuberculosis, along with notable inhibition of the mentioned enzymes. This study proposes these synthesized compounds as potential antitubercular agents, especially for diabetic TB patients (Singh et al., 2011).

Antibacterial Activity Studies

Further Derivatives of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Their Antibacterial Activities In this study, derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were synthesized, and their antibacterial activities were assessed against Gram-positive and Gram-negative bacteria. The findings demonstrated that the sulfamide derivative was notably effective, showing antibacterial activity against both types of bacteria. This implies potential applications of these derivatives in antibacterial treatments (Bildirici et al., 2007).

Toxicological and Enzyme Inductive Studies

Inductive Effect on Hepatic Enzymes and Acute Toxicity of Individual Polychlorinated Dibenzofuran Congeners in Rats This research assessed the toxicological effects of polychlorinated dibenzofurans (PCDFs) by evaluating their impact on hepatic enzymes and acute toxicity in rats. The study revealed a correlation between the acute toxicity of PCDF congeners and their inducibility, but not with their hepatic distribution. This provides valuable insights into the toxicological profiles of these compounds and their interaction with biological systems (Yoshihara et al., 1981).

properties

IUPAC Name

6,7,8,9-tetrahydrodibenzofuran-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO.ClH/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10;/h3,5-6H,1-2,4,7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFHXJPWUVWYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C(=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203854
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine hydrochloride

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